molecular formula C8H14O2 B1280061 2-isopropyltetrahydro-4H-pyran-4-one CAS No. 23659-45-2

2-isopropyltetrahydro-4H-pyran-4-one

Cat. No. B1280061
CAS RN: 23659-45-2
M. Wt: 142.2 g/mol
InChI Key: CRSWIMMUXWVIFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyltetrahydro-4H-pyran-4-one is a chemical compound that belongs to the class of organic compounds known as 4H-pyran derivatives. These compounds are characterized by a six-membered ring structure containing one oxygen atom and one double bond. The isopropyl group attached to the second carbon of the tetrahydropyran ring distinguishes this specific compound from other pyran derivatives.

Synthesis Analysis

The synthesis of 2-isopropyltetrahydro-4H-pyran-4-one and its derivatives has been explored in various studies. A method for synthesizing this compound involves the transformation of ethyl cyanoacetate into ethyl (2-isopropyl-4-tetrahydro-pyranylidene)cyanoacetate, followed by a reaction with o-methoxyphenylmagnesium bromide, saponification, and reduction with LiAlH4 to yield 4-(2-aminoethyl)-2-isopropyl-4-(o-methoxy-phenyl)tetrahydropyran . Another approach includes a multicomponent synthesis involving 2-(4-isobutylphenyl)propanal, malononitrile, isobutyl acetoacetate, and a catalyst to efficiently produce a related 4H-pyran molecule .

Molecular Structure Analysis

The molecular structure of 2-isopropyltetrahydro-4H-pyran-4-one derivatives has been investigated using various spectral techniques. For instance, the structure of isobutyl 6-amino-5-cyano-4-(1-(4-isobutylphenyl)ethyl)-2-methyl-4H-pyran-3-carboxylate was elucidated using FT-IR, 1H-NMR, 13C-NMR, and HR-Mass spectra, revealing a "flattened-boat" conformation of the pyran ring . X-ray diffraction studies of a 2-amino-4H-pyran derivative showed a distorted boat conformation, indicating the influence of substituents on the ring structure .

Chemical Reactions Analysis

The reactivity of 2-isopropyltetrahydro-4H-pyran-4-one has been demonstrated through its involvement in the synthesis of azomethines. These azomethines are synthesized by reacting the amines derived from 2-isopropyltetrahydro-4H-pyran-4-one with aromatic aldehydes, which can then be reduced to the corresponding amines using NaBH4 . This indicates that the compound can participate in various chemical reactions, leading to a diverse range of products.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-isopropyltetrahydro-4H-pyran-4-one are not detailed in the provided papers, the studies do suggest that the compound's derivatives exhibit properties influenced by their molecular structure. For example, the spectroscopic characteristics of 2-amino-4H-pyran derivatives are affected by the electronic properties of substituents, which can alter the frequency and intensity of certain IR and Raman bands . Additionally, the presence of functional groups such as amino and cyano can facilitate intermolecular hydrogen bonding within the crystal structure .

Scientific Research Applications

2. Ultrasound-assisted Multicomponent Synthesis of 4H-pyrans

  • Summary of Application: An approach to synthesize new highly substituted 4H-pyran derivatives is described . The process is performed in pure water and with only a 20 mol% of catalyst loading . The extremely simple operational methodology, short reaction times, clean procedure, and excellent product yields render this new approach extremely appealing for the synthesis of 4H-pyrans .
  • Methods of Application: The synthesis of 4H-pyrans involved more complex catalysts such as ionic liquids, heterogeneous catalysts, polyethylene glycol (PEG), magnetic nanoparticles, MOFs, or sophisticated organocatalysts . The development of new simple, efficient, and economical procedures affording 4H-pyrans is still required .
  • Results or Outcomes: DNA interaction analysis reveals that 4H‐pyran derivatives behave preferably as minor groove binders over major groove or intercalators . This is one of the scarce examples where pyrans have resulted to be interesting DNA binders with high binding constants (Kb ranges from 1.53 × 104 M−1 to 2.05 × 106 M−1) .

3. Applications in Medicinal Chemistry

  • Summary of Application: Tetrahydro-4H-pyran-4-one, a key component in the discovered azaspiro[2.5]octane carboxamide scaffold, plays a crucial role in the development of potent and selective histamine-3 receptor (H3R) antagonists . These antagonists exhibit promising applications in drug discovery, particularly in the treatment of cognitive disorders .
  • Methods of Application: Through scaffold modifications, compounds derived from Tetrahydro-4H-pyran-4-one displayed nanomolar potency in functional assays targeting H3R . One exemplary compound showcased selectivity against a wide range of secondary pharmacological receptors, with activity primarily observed at σ2 receptors .
  • Results or Outcomes: This exemplary compound exhibited favorable pharmacokinetic properties, with significant brain exposure following intravenous administration in mice . In vivo studies utilizing a mouse model of cognition revealed the efficacy of this exemplary compound, with statistically significant improvements in novel object recognition observed at various doses .

4. Multicomponent Synthesis of 4H-Pyran Derivatives

  • Summary of Application: This application involves the design of 4H-pyran derivatives via catalyzed one-pot multicomponent reactions .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The source did not provide specific results or outcomes for this application .

properties

IUPAC Name

2-propan-2-yloxan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-6(2)8-5-7(9)3-4-10-8/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSWIMMUXWVIFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(=O)CCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-isopropyltetrahydro-4H-pyran-4-one

CAS RN

23659-45-2
Record name 2-(propan-2-yl)oxan-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-isopropyltetrahydro-4H-pyran-4-one
Reactant of Route 2
2-isopropyltetrahydro-4H-pyran-4-one
Reactant of Route 3
2-isopropyltetrahydro-4H-pyran-4-one
Reactant of Route 4
2-isopropyltetrahydro-4H-pyran-4-one
Reactant of Route 5
2-isopropyltetrahydro-4H-pyran-4-one
Reactant of Route 6
2-isopropyltetrahydro-4H-pyran-4-one

Citations

For This Compound
1
Citations
SS Dashyan, EG Paronikyan, AS Ayvazyan… - Russian Journal of …, 2022 - Springer
… For the synthesis, we used 2-isopropyltetrahydro-4H-pyran-4-one 1 as the starting material [9]. The reaction of ketone 1 sequentially with malonic acid dinitrile and aryl isothiocyanates …
Number of citations: 4 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.